Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . High yield and operational simplicity are the main features of the presented synthetic procedure .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The compound also contains an ester functional group, which is characterized by the -COO- group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data, similar compounds have been studied. For example, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives like sulfazole exhibit significant antimicrobial properties, which could be leveraged in the development of new antibiotics or disinfectants .
Antiretroviral Activity
Compounds such as ritonavir, which contain a thiazole moiety, are known for their antiretroviral activities. This could be applied in HIV treatment research .
Antifungal Activity
Thiazole derivatives like abafungin have antifungal activities, suggesting potential applications in treating fungal infections .
Anticancer Activity
Tiazofurin, a thiazole derivative, exhibits anticancer properties. Research into similar compounds could lead to new cancer therapies .
Anti-inflammatory and Analgesic Activity
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities, indicating potential use in pain management and inflammation control .
DNA Interaction
Thiazoles can bind to DNA and interact with enzymes like topoisomerase II, leading to cell death. This property can be explored for targeted cancer treatments .
Safety and Hazards
Future Directions
The future directions for research on Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential bioactive properties . For instance, the synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRJARYVGZODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397224 | |
Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |
CAS RN |
89776-82-9 | |
Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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